molecular formula C7H10F2O3 B6184144 3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 2624140-52-7

3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6184144
CAS No.: 2624140-52-7
M. Wt: 180.1
InChI Key:
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Description

3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclobutane ring with a difluoromethyl group and a methoxy group attached to it. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of fluorine atoms in the molecule can significantly influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclobutane derivatives or other suitable precursors.

  • Methoxylation: The methoxy group can be introduced using methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effective and efficient methods. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The fluorine atoms in the difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols, and suitable solvents.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Alcohols and Aldehydes: Resulting from the reduction of the carboxylic acid group.

  • Substitution Products: Various derivatives formed through nucleophilic substitution reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound's unique structure makes it a potential candidate for studying biological processes and interactions.

  • Medicine: It may be explored for its therapeutic potential, especially in the development of drugs targeting specific diseases.

  • Industry: Its properties can be harnessed in the creation of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The fluorine atoms can enhance the compound's binding affinity and stability, making it more effective.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated compound with potential pharmaceutical applications.

  • 3-(Difluoromethyl)-2,2-dimethylcyclobutane-1-carboxylic acid: A structurally similar compound with different steric properties.

Uniqueness: 3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid stands out due to its specific combination of functional groups and the presence of diastereomers, which can lead to unique reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2624140-52-7

Molecular Formula

C7H10F2O3

Molecular Weight

180.1

Purity

95

Origin of Product

United States

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